molecular formula C12H12N2O2 B2792128 (Z)-2-cyano-N-ethyl-3-(4-hydroxyphenyl)prop-2-enamide CAS No. 324567-18-2

(Z)-2-cyano-N-ethyl-3-(4-hydroxyphenyl)prop-2-enamide

Cat. No.: B2792128
CAS No.: 324567-18-2
M. Wt: 216.24
InChI Key: FJBRCPHBVNDMKK-UHFFFAOYSA-N
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Description

(Z)-2-cyano-N-ethyl-3-(4-hydroxyphenyl)prop-2-enamide is an organic compound that belongs to the class of hydroxycinnamic acid derivatives This compound is characterized by the presence of a cyano group, an ethyl group, and a hydroxyphenyl group attached to a prop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-cyano-N-ethyl-3-(4-hydroxyphenyl)prop-2-enamide typically involves the reaction of 4-hydroxyacetophenone with ethyl cyanoacetate in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and dehydration steps to yield the desired product. The reaction conditions often include refluxing the reaction mixture in ethanol or another suitable solvent for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

(Z)-2-cyano-N-ethyl-3-(4-hydroxyphenyl)prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of (Z)-2-cyano-N-ethyl-3-(4-hydroxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-2-cyano-N-ethyl-3-(4-hydroxyphenyl)prop-2-enamide is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and biological activity compared to other hydroxycinnamic acid derivatives. Its structural features allow for diverse chemical modifications, making it a versatile compound for various applications .

Properties

IUPAC Name

(Z)-2-cyano-N-ethyl-3-(4-hydroxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-14-12(16)10(8-13)7-9-3-5-11(15)6-4-9/h3-7,15H,2H2,1H3,(H,14,16)/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBRCPHBVNDMKK-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=CC1=CC=C(C=C1)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)/C(=C\C1=CC=C(C=C1)O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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